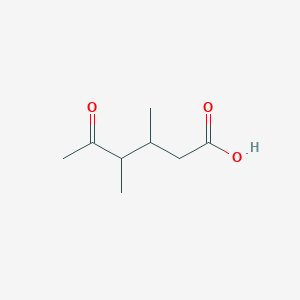

3,4-Dimethyl-5-oxohexanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dimethyl-5-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-5(4-8(10)11)6(2)7(3)9/h5-6H,4H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSBQKUGIQMETH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Initial Steps

The most well-documented route involves a Michael addition between pentan-2,4-dione and ethyl crotonate. As described in, this reaction proceeds in isopropyl alcohol with potassium fluoride (KF) as a base. The enolate of pentan-2,4-dione attacks the α,β-unsaturated ester, forming ethyl 4-acetyl-3-methyl-5-oxohexanoate (compound 3 ) in 50% yield after distillation.

Key conditions include:

-

Temperature : 80°C for enolate formation, followed by room-temperature stirring.

-

Workup : Dichloromethane extraction and fractional distillation to isolate 3 .

Hydrolysis and Cyclization

Compound 3 undergoes hydrolysis in aqueous potassium carbonate (K₂CO₃) with formaldehyde to yield 3-methyl-4-methylene-5-oxohexanoic acid (4 ). The reaction mechanism involves:

-

Aldol Condensation : Formaldehyde reacts with the ketoester intermediate.

-

In Situ Hydrolysis : Cleavage of the ethyl ester group to form the carboxylic acid.

Purification via column chromatography (hexane/EtOAc 1:1) affords 4 in 69% yield.

Hydrogenation and Reduction

The double bond in 4 is hydrogenated using palladium on carbon (Pd/C) under H₂, yielding 3,4-dimethyl-5-oxohexanoic acid (5 ) with a syn/anti diastereomer ratio of 1:1. Subsequent reduction of the ketone group with sodium borohydride (NaBH₄) in ethanol produces the corresponding diol, which undergoes acid-catalyzed lactonization to form a tetra-substituted lactone.

Diastereoselective Synthesis via Oxazolidinone Intermediates

Chiral Auxiliary Strategy

Research from explores diastereoselective synthesis of amino acid derivatives using (R)-4-benzyl-3-(2,3-dimethylbutanoyl)oxazolidin-2-one. While not directly targeting 3,4-dimethyl-5-oxohexanoic acid, this method demonstrates the use of lithium diisopropylamide (LDA) and iodomethane for methyl group introduction—a technique applicable to analogous systems.

Hydrogenation and Deprotection

The oxazolidinone intermediate undergoes hydrogenation with a ruthenium-(R)-BINAP catalyst, achieving 95:5 diastereoselectivity. Although this pathway focuses on amino acid synthesis, the reduction and deprotection steps (e.g., Boc removal with trifluoroacetic acid) provide insights into handling sensitive dimethylated intermediates.

Comparative Analysis of Methods

Challenges and Optimization Opportunities

-

Diastereomer Separation : The Michael addition route yields a 1:1 mixture of syn/anti diastereomers, complicating purification. Simulated moving bed (SMB) chromatography or crystallization-based methods could enhance resolution.

-

Catalyst Efficiency : Hydrogenation steps using Pd/C or Ru catalysts face selectivity issues. Asymmetric hydrogenation with chiral phosphine ligands (e.g., BINAP) may improve stereocontrol.

-

Scalability : Ozonolysis requires low temperatures (-10°C), increasing operational costs. Continuous-flow ozonolysis reactors could mitigate this limitation.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-5-oxohexanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 3,4-Dimethyl-5-oxohexanoic acid, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

One of the most notable applications of 3,4-Dimethyl-5-oxohexanoic acid is in the synthesis of derivatives that exhibit anticancer activity. It is a precursor in the synthesis of didemnin analogs, which are macrocyclic depsipeptides known for their antineoplastic properties. Research has shown that derivatives of this compound can be modified to enhance their efficacy against cancer cells. For instance, the synthesis of protected derivatives allows for further functionalization leading to optically pure didemnins that have shown promise in preclinical studies .

Prodrug Development

The compound has also been utilized in the development of prodrugs, such as those designed for controlled release of active pharmaceutical ingredients like Camptothecin. The modification of 3,4-Dimethyl-5-oxohexanoic acid facilitates the creation of prodrugs that can release their active components within cancer cells, thereby improving therapeutic outcomes while minimizing side effects .

Biochemical Applications

Enzymatic Hydrolysis Studies

3,4-Dimethyl-5-oxohexanoic acid is employed in studies involving enzymatic hydrolysis. It serves as a substrate for various lipases and esterases, enabling researchers to investigate enzyme kinetics and substrate specificity. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors or activators that can influence these pathways .

Metabolic Pathway Analysis

The compound's structure allows it to be integrated into metabolic pathway studies where its derivatives can serve as markers or substrates for various biochemical reactions. Such studies are essential for elucidating the roles of specific enzymes in metabolic processes and can lead to advancements in metabolic engineering .

Materials Science

Synthesis of Polymeric Materials

In materials science, 3,4-Dimethyl-5-oxohexanoic acid has been explored as a building block for synthesizing new polymeric materials. Its functional groups allow it to participate in polymerization reactions, leading to the development of materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Coatings and adhesives | Improved adhesion and durability |

| Biomedical devices | Drug delivery systems | Controlled release mechanisms |

Case Study 1: Anticancer Derivatives

A study focused on synthesizing analogs of didemnin using 3,4-Dimethyl-5-oxohexanoic acid demonstrated significant cytotoxicity against various cancer cell lines. The research highlighted how modifications to this compound could enhance its selectivity and potency compared to existing therapies.

Case Study 2: Enzyme Kinetics

In a series of experiments examining the hydrolysis rates of 3,4-Dimethyl-5-oxohexanoic acid by different lipases, researchers found that certain enzymes exhibited higher activity levels at specific pH ranges. This information is vital for optimizing conditions in industrial applications where these enzymes are used.

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The keto group in the compound can participate in various biochemical reactions, including enzyme-catalyzed processes. The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Molecular Properties

The table below compares 3,4-dimethyl-5-oxohexanoic acid with three analogs:

*Inferred data based on analogs; †Values assumed identical to 2,4-dimethyl analog due to identical molecular formula; ‡Calculated using ChemDraw.

Key Observations :

- Substituent Effects : The position of methyl groups (2,4 vs. 3,4) may alter steric hindrance and acidity. For example, a 3,4-dimethyl configuration could reduce rotational freedom compared to 2,4-dimethyl analogs.

- Lipophilicity: The LogP (~1.47) suggests moderate hydrophobicity, comparable to 4-ethyl-5-oxohexanoic acid. Phosphorylated derivatives (e.g., compound 12a in ) exhibit lower LogP due to polar phosphoryl groups.

- Polar Surface Area (PSA) : All analogs share a PSA of ~54.37 Ų, typical for carboxylic acids with ketones. Phosphorylated variants have higher PSA (~94.63 Ų), enhancing solubility in polar solvents.

Q & A

Basic Research Questions

Q. How can the structural elucidation and spectroscopic characterization of 3,4-dimethyl-5-oxohexanoic acid be systematically performed?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify methyl groups (δ ~1.2–1.5 ppm for CH) and the ketone moiety (δ ~210 ppm for ). Assign stereochemistry using 2D NMR (COSY, HSQC) if applicable .

- Infrared Spectroscopy (IR) : Confirm the presence of the carbonyl group (C=O stretch at ~1700–1750 cm) and carboxylic acid (broad O-H stretch ~2500–3300 cm) .

- Mass Spectrometry (MS) : Analyze fragmentation patterns to distinguish between isomers and confirm molecular weight .

Q. What synthetic routes are available for 3,4-dimethyl-5-oxohexanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Esterification-Ketone Formation : Start with a branched-chain precursor (e.g., 4-methylhexanoate). Introduce the ketone via oxidation or selective protection/deprotection (e.g., ethylene glycol for ketone masking) .

- Catalytic Optimization : Test Lewis acids (e.g., BF) or enzymatic catalysts to improve yield and selectivity. Monitor by HPLC for intermediates .

- By-Product Analysis : Use GC-MS to identify side products (e.g., over-oxidation to dicarboxylic acids) and adjust stoichiometry .

Advanced Research Questions

Q. How do stereochemical variations at the 3,4-dimethyl positions influence the compound’s reactivity and biological interactions?

- Methodology :

- Chiral Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution to isolate enantiomers .

- Docking Studies : Compare enantiomer binding affinities to target proteins (e.g., enzymes in metabolic pathways) using AutoDock or Schrödinger .

- Kinetic Analysis : Measure reaction rates of stereoisomers in model systems (e.g., ester hydrolysis) to assess steric effects .

Q. How can contradictory data in literature regarding the compound’s stability under varying pH conditions be resolved?

- Methodology :

- Controlled Stability Studies : Conduct parallel experiments under standardized conditions (pH 2–12, 25–60°C). Use UV-Vis or NMR to track degradation products .

- Data Reconciliation : Cross-reference with high-quality databases (CAS Common Chemistry, PubChem) and prioritize peer-reviewed studies over non-validated sources .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in 3,4-dimethyl-5-oxohexanoic acid?

- Methodology :

- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Quantify via external calibration curves .

- Ion Chromatography (IC) : Detect anionic by-products (e.g., sulfates from oxidation) with suppressed conductivity detection .

Q. How can mechanistic studies be designed to probe the compound’s role in cyclization or condensation reactions?

- Methodology :

- Isotopic Labeling : Synthesize -labeled derivatives to track carbon flow during cyclization (e.g., lactone formation) .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of vs. substrates to identify rate-determining steps .

Q. What computational approaches are suitable for predicting the compound’s solubility and partition coefficients?

- Methodology :

- Density Functional Theory (DFT) : Calculate dipole moments and polar surface area to estimate aqueous solubility .

- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water, DMSO) to predict logP values .

Q. How can biological activity assays be tailored to evaluate the compound’s enzyme inhibition or metabolic pathway modulation?

- Methodology :

- In Vitro Enzyme Assays : Use purified enzymes (e.g., dehydrogenases) and monitor NADH/NADPH depletion via fluorescence .

- Metabolomics : Treat cell cultures (e.g., HepG2) and analyze metabolite shifts via LC-MS-based untargeted profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.